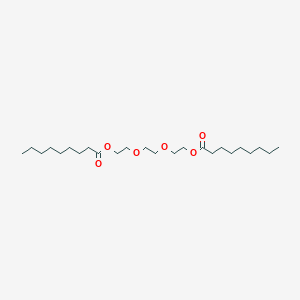

Tri(ethylene glycol) dinonanoate

描述

Tri(ethylene glycol) dinonanoate is an organic compound with the molecular formula C24H46O6. It is a clear liquid that is almost insoluble in water but soluble in most organic solvents. This compound is primarily used as a plasticizer, which means it is added to materials to increase their flexibility, workability, and durability .

准备方法

Synthetic Routes and Reaction Conditions

Tri(ethylene glycol) dinonanoate is synthesized through the esterification of triethylene glycol with nonanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thereby driving the reaction to completion .

Industrial Production Methods

In industrial settings, the production of triethylene glycol dinonanoate follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

化学反应分析

Types of Reactions

Tri(ethylene glycol) dinonanoate can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, triethylene glycol dinonanoate can be hydrolyzed to produce triethylene glycol and nonanoic acid.

Oxidation: This compound can be oxidized under strong oxidative conditions to produce various oxidation products, depending on the specific conditions and reagents used.

Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

Hydrolysis: Triethylene glycol and nonanoic acid.

Oxidation: Various oxidation products depending on the conditions.

Substitution: Products with substituted functional groups.

科学研究应用

Plasticizers

TENG is primarily used as a plasticizer in the production of flexible polyvinyl chloride (PVC) and other polymeric materials. As a plasticizer, it enhances the flexibility, workability, and durability of plastics.

| Application | Description |

|---|---|

| PVC Production | Improves flexibility and reduces brittleness in PVC formulations. |

| Coatings | Used in paints and coatings to enhance adhesion and flexibility. |

Surfactants

TENG serves as a surfactant in various formulations, aiding in emulsification and stabilization processes.

| Application | Description |

|---|---|

| Emulsions | Stabilizes oil-in-water emulsions in cosmetic and pharmaceutical products. |

| Detergents | Enhances cleaning efficiency by reducing surface tension. |

Solvents

Due to its low toxicity and high flash point, TENG is utilized as a solvent in several applications.

| Application | Description |

|---|---|

| Paints and Coatings | Acts as a solvent for resins and pigments. |

| Adhesives | Used in adhesive formulations to improve flow properties. |

Case Study 1: Plasticizer Efficiency

A study conducted by the Technical University of Denmark investigated the efficiency of TENG as a plasticizer compared to traditional phthalate-based plasticizers. The results indicated that TENG provided comparable flexibility while exhibiting lower volatility and better thermal stability, making it a safer alternative for consumer products .

Case Study 2: Surfactant Performance

Research published in the Journal of Surfactants and Detergents demonstrated that TENG significantly improved the stability of emulsions used in personal care products. The study highlighted that TENG's ability to reduce interfacial tension contributed to enhanced product performance, leading to more stable formulations over time .

Environmental Impact

TENG is considered more environmentally friendly than many traditional plasticizers due to its lower toxicity profile. Its biodegradability makes it an attractive option for manufacturers seeking sustainable alternatives.

作用机制

The mechanism of action of triethylene glycol dinonanoate primarily involves its role as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in materials that are more pliable and durable. The molecular targets and pathways involved in its action are related to its interaction with polymer chains and its ability to modify their physical properties .

相似化合物的比较

Similar Compounds

- Triethylene glycol diacetate

- Triethylene glycol bisheptanoate

- Triethylene glycol dipelargonate

Comparison

Tri(ethylene glycol) dinonanoate is unique among similar compounds due to its specific ester groups derived from nonanoic acid. This gives it distinct properties such as higher molecular weight and specific solubility characteristics. Compared to triethylene glycol diacetate, for example, triethylene glycol dinonanoate has a higher boiling point and different solubility profile, making it suitable for different applications .

生物活性

Tri(ethylene glycol) dinonanoate (TENGD) is an ester compound derived from triethylene glycol and nonanoic acid. It is primarily used in industrial applications, particularly as a plasticizer and surfactant. Understanding the biological activity of TENGD is crucial for assessing its safety and potential therapeutic applications. This article reviews existing literature on the biological effects, toxicity, and potential therapeutic uses of TENGD, supported by data tables and relevant case studies.

- Chemical Formula : C24H46O6

- Molecular Weight : 430.63 g/mol

- CAS Number : 7786

1. Toxicity Studies

TENGD has been evaluated for its toxicity in various studies, particularly focusing on reproductive and developmental impacts. A significant study assessed the effects of triethylene glycol (TEG), a parent compound, on developmental toxicity in rodents.

- Study Design : Timed-pregnant CD rats and CD-1 mice were administered TEG via gavage during critical gestational periods.

- Findings :

- At high doses (11,260 mg/kg/day), both species exhibited reduced fetal body weights and delayed ossification.

- Maternal toxicity was observed with increased kidney weights and altered food consumption patterns without significant effects on reproductive parameters such as implantation sites or corpora lutea counts .

2. Anti-Cancer Properties

Recent research has highlighted the anti-metastatic properties of triethylene glycol derivatives, which may extend to TENGD due to its structural similarities.

- Mechanism of Action :

- Inhibition of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis.

- Downregulation of vascular endothelial growth factor (VEGF), a key player in angiogenesis.

In vitro studies demonstrated that TENGD could reduce migration and invasion in cancer cell lines, suggesting potential therapeutic applications in oncology .

Table 1: Summary of Toxicity Findings from Studies on TEG

Table 2: Biological Activity of Tri(ethylene glycol) Derivatives

| Compound | Activity Type | Mechanism | Reference |

|---|---|---|---|

| TD-10 | Anti-metastatic | Inhibits MMPs | |

| TD-11 | Anti-angiogenic | Disrupts VEGF dimer structure | |

| TENGD | Potentially similar | Similar mechanisms as TD-10/TD-11 |

Case Study 1: Developmental Toxicity Assessment

A comprehensive study involving the administration of TEG to pregnant rodents revealed significant insights into the compound's safety profile. The study indicated that while high doses resulted in maternal toxicity and fetal development issues, lower doses did not exhibit adverse effects on reproductive parameters .

Case Study 2: Cancer Cell Migration

In vitro experiments utilizing TENGD demonstrated a marked reduction in the migratory capabilities of cancer cells. The compound was found to interfere with the signaling pathways associated with cell migration and invasion, indicating its potential use as an anti-cancer agent .

属性

IUPAC Name |

2-[2-(2-nonanoyloxyethoxy)ethoxy]ethyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O6/c1-3-5-7-9-11-13-15-23(25)29-21-19-27-17-18-28-20-22-30-24(26)16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQXQCCAPASFJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861719 | |

| Record name | Ethylenebis(oxyethylene) dinonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-06-9 | |

| Record name | Nonanoic acid, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenebis(oxyethylene) dinonanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenebis(oxyethylene) dinonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenebis(oxyethylene) dinonanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。